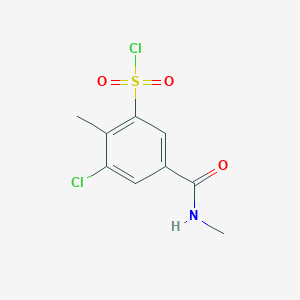

3-Chloro-2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl chloride

Description

Introduction and Structural Characterization

The compound 3-Chloro-2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl chloride belongs to the important class of sulfonyl chloride derivatives, which are widely recognized for their synthetic utility in organic chemistry. This particular molecule exhibits a highly functionalized aromatic system that incorporates multiple reactive sites, enabling diverse chemical transformations and applications. The presence of both electron-withdrawing and electron-donating groups on the benzene ring creates a unique electronic environment that influences the compound's reactivity and selectivity in various chemical reactions. Recent advances in synthetic methodology have highlighted the significance of such polyfunctional aromatic compounds in modern pharmaceutical and materials science research.

Historical Context and Development

The development of this compound emerged from the broader research into sulfonyl chloride chemistry and the quest for more sophisticated synthetic intermediates. Sulfonyl chlorides have been recognized as crucial building blocks in organic synthesis since the early development of aromatic chemistry, with their applications expanding significantly in the latter half of the twentieth century. The specific structural motif present in this compound represents an evolution in the design of multifunctional aromatic intermediates, where the combination of various substituents allows for enhanced selectivity and reactivity in synthetic transformations.

The compound's emergence in commercial catalogs and research applications reflects the growing demand for specialized chemical intermediates in pharmaceutical and agrochemical industries. The availability of this compound through specialized chemical suppliers indicates its recognized value in research and development activities. The systematic development of synthetic routes to access such complex molecules has been facilitated by advances in sulfonation chemistry and selective functionalization techniques, allowing chemists to introduce multiple functional groups onto aromatic rings in a controlled manner.

Structural Identification and Nomenclature

The structural identification of this compound follows established principles of organic nomenclature, with particular attention to the systematic naming of polyfunctional aromatic compounds. The molecule features a benzene ring bearing four distinct substituents positioned at specific locations, creating a complex but well-defined structural arrangement. The nomenclature system employed for this compound reflects the hierarchical priority of functional groups, with the sulfonyl chloride functionality serving as the principal functional group for naming purposes.

International Union of Pure and Applied Chemistry Naming Conventions

According to International Union of Pure and Applied Chemistry nomenclature principles, the systematic name for this compound is 3-chloro-2-methyl-5-[(methylamino)carbonyl]benzenesulfonyl chloride. This naming convention follows the standard approach for substituted benzenesulfonyl chlorides, where the benzene ring serves as the parent structure and substituents are numbered according to their positions relative to the sulfonyl chloride group. The methylcarbamoyl group is expressed as [(methylamino)carbonyl] in the systematic name, clearly indicating the presence of both the carbonyl functionality and the methylamino substituent.

The numbering system employed in the International Union of Pure and Applied Chemistry name begins with the carbon atom bearing the sulfonyl chloride group as position 1, with subsequent positions numbered in a manner that provides the lowest possible numbers for the remaining substituents. This systematic approach ensures unambiguous identification of the compound's structure and facilitates clear communication within the scientific community. The International Union of Pure and Applied Chemistry naming convention also accounts for the stereochemical considerations inherent in the molecule's structure, although this particular compound does not contain chiral centers.

Alternative Nomenclature Systems

Beyond the International Union of Pure and Applied Chemistry systematic name, this compound is known by several alternative nomenclature systems that reflect different aspects of its chemical structure and properties. Trade names and catalog designations employed by chemical suppliers often emphasize specific structural features or applications of the compound. These alternative naming systems serve practical purposes in commercial and research contexts, where abbreviated or simplified names may be preferred for routine identification and ordering purposes.

The compound may also be referred to using descriptive names that highlight its functional groups, such as methylcarbamoyl-substituted chlorobenzenesulfonyl chloride, which emphasizes the key structural features without following strict International Union of Pure and Applied Chemistry conventions. Such alternative nomenclature systems are particularly useful in specialized research areas where the focus may be on specific functional group combinations or synthetic applications. Additionally, database-specific identifiers and internal company codes are frequently employed in commercial settings to facilitate inventory management and product identification.

Physical Properties and Molecular Characteristics

The physical properties of this compound reflect the combined influence of its various functional groups and molecular structure. The compound exhibits characteristics typical of substituted aromatic sulfonyl chlorides, with modifications arising from the specific pattern of substitution present on the benzene ring. Understanding these physical properties is essential for proper handling, storage, and application of the compound in synthetic procedures and research applications.

Molecular Weight and Formula (C9H9Cl2NO3S)

The molecular formula of this compound is C9H9Cl2NO3S, corresponding to a molecular weight of 282.15 grams per mole. This molecular composition reflects the presence of nine carbon atoms, nine hydrogen atoms, two chlorine atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom within the molecular structure. The relatively high molecular weight for a substituted benzene derivative is attributable to the presence of multiple heteroatoms and the sulfonyl chloride functionality, which contributes significantly to the overall molecular mass.

The elemental composition provides insight into the compound's chemical behavior and properties. The presence of two chlorine atoms, one as a substituent on the benzene ring and one as part of the sulfonyl chloride group, influences both the electronic properties of the molecule and its reactivity patterns. The nitrogen and oxygen atoms present in the methylcarbamoyl group contribute to potential hydrogen bonding interactions and influence the compound's solubility characteristics in various solvents.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H9Cl2NO3S | |

| Molecular Weight | 282.15 g/mol | |

| Carbon Atoms | 9 | |

| Hydrogen Atoms | 9 | |

| Chlorine Atoms | 2 | |

| Nitrogen Atoms | 1 | |

| Oxygen Atoms | 3 | |

| Sulfur Atoms | 1 |

Physical State and Appearance

This compound typically exists as a solid material under standard laboratory conditions, though specific physical state information may vary depending on purity and storage conditions. The compound's appearance and physical characteristics are influenced by its molecular structure and the presence of various functional groups that affect intermolecular interactions. Sulfonyl chlorides generally exhibit crystalline or powder-like appearances, and this compound likely follows similar patterns based on its structural features.

The physical state and appearance of the compound are important considerations for its handling and application in synthetic procedures. The solid nature of the material facilitates accurate weighing and transfer operations, while also influencing storage requirements and stability considerations. The specific crystalline form or morphology of the compound may affect its dissolution rates and reactivity in various solvents, making physical characterization an important aspect of quality control and application optimization.

Chemical Identifiers and Registry Information

The chemical identification of this compound relies on established registry systems and standardized notation methods that enable unambiguous identification and database searching. These identifiers serve crucial roles in chemical literature, regulatory compliance, and commercial transactions, providing standardized methods for referencing and locating information about the compound across various databases and information systems.

Properties

IUPAC Name |

3-chloro-2-methyl-5-(methylcarbamoyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO3S/c1-5-7(10)3-6(9(13)12-2)4-8(5)16(11,14)15/h3-4H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXADVSLDCVFDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)C(=O)NC)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl chloride typically involves multiple steps. One common method includes the chlorination of 2-methyl-5-(methylcarbamoyl)benzenesulfonyl chloride. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial production to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Reaction Conditions: These reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile, often at room temperature or slightly elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester.

Scientific Research Applications

3-Chloro-2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the modification of biomolecules for research purposes.

Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Chloro-2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl chloride exerts its effects is primarily through its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. These reactions often involve the formation of a sulfonyl intermediate, which then undergoes further transformation depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Chloro-2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl chloride with structurally and functionally related sulfonyl chlorides:

Key Comparative Analysis

In contrast, the trifluoromethyl group in 3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride increases electrophilicity, accelerating reactions with nucleophiles like amines . Methoxy substituents (e.g., in 1481595-14-5) improve solubility in polar solvents compared to the methyl group in the target compound .

Steric and Electronic Differences :

- The dimethylcarbamoyl group in 1482800-95-2 introduces steric hindrance, reducing reactivity in nucleophilic substitution reactions compared to the methylcarbamoyl analog .

- The thiazole ring in 2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl chloride provides a rigid heterocyclic structure, favoring interactions with enzymes or receptors in medicinal chemistry .

Safety and Handling :

- Sulfonyl chlorides are generally corrosive and moisture-sensitive. While specific hazard data for the target compound is unavailable, analogs like 3-Chloro-5-(trifluoromethyl)benzoyl chloride (CAS 886496-83-9) lack classified hazards but require handling under inert conditions .

In contrast, analogs like 1481595-14-5 and 1482800-95-2 are available from suppliers like American Elements for research purposes .

Biological Activity

3-Chloro-2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl chloride, known by its CAS number 1466712-63-9, is a sulfonyl chloride compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, synthesis, and documented biological effects, particularly focusing on antibacterial, antifungal, anti-inflammatory, and analgesic activities.

- Molecular Formula : C₉H₉Cl₂NO₃S

- Molecular Weight : 282.14 g/mol

- CAS Number : 1466712-63-9

The compound features a chlorinated aromatic ring with a sulfonyl chloride functional group, which is known for its reactivity and ability to form various derivatives that may exhibit biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of the corresponding benzene derivative with chlorosulfonic acid or sulfur dichloride. This process allows for the introduction of the sulfonyl chloride group, which can then be further modified to explore its biological activity.

Antibacterial Activity

Research indicates that compounds derived from sulfonyl chlorides can exhibit significant antibacterial properties. For instance, a study synthesized several Schiff base complexes from related sulfonyl compounds and tested them against various bacterial strains. Some of these complexes demonstrated notable antibacterial activity, suggesting that similar mechanisms may be present in this compound .

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic potential of related compounds has been documented in various studies. Sulfonamide derivatives often inhibit cyclooxygenase (COX) enzymes or modulate inflammatory pathways, which may also apply to this compound. These properties could position this compound as a candidate for further pharmacological exploration .

Case Studies and Research Findings

Several studies have investigated the biological activities of sulfonamide derivatives:

- Antibacterial Studies : A study synthesized five Schiff base complexes from related sulfonyl compounds and found that some exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

- Antifungal Research : Compounds similar to this compound have been shown to possess antifungal properties in laboratory settings, indicating potential therapeutic applications .

- Anti-inflammatory Effects : Research into sulfonamide derivatives has indicated their ability to reduce inflammation in animal models, suggesting that this compound may share similar mechanisms .

Q & A

Q. What are the key structural features and spectroscopic characterization methods for this compound?

The compound features a benzene ring substituted with a sulfonyl chloride (-SO₂Cl), methylcarbamoyl (-CONHCH₃), chloro (-Cl), and methyl (-CH₃) group. Its molecular formula is C₉H₉Cl₂NO₄S (molecular weight: ~298.15 g/mol) .

- Spectroscopic Methods :

- NMR : The sulfonyl chloride and methylcarbamoyl groups produce distinct peaks in ¹H/¹³C NMR (e.g., sulfonyl chloride at δ ~140 ppm in ¹³C NMR; methylcarbamoyl protons at δ ~2.8 ppm).

- IR : Strong absorption bands for S=O (~1360 cm⁻¹), C=O (~1680 cm⁻¹), and N-H (~3300 cm⁻¹).

- Mass Spectrometry : Molecular ion peak [M]⁺ at m/z 298.15, with fragmentation patterns for Cl and SO₂Cl groups .

Q. What are the recommended storage conditions and handling precautions?

- Storage : Keep under inert atmosphere (argon) at room temperature to prevent hydrolysis .

- Safety : Hazard codes include H314 (skin corrosion), H335 (respiratory irritation), and H302 (harmful if swallowed). Use PPE (gloves, goggles), work in a fume hood, and avoid water contact .

Q. What analytical techniques confirm purity and identity?

- HPLC/GC-MS : Quantify purity (>95%) and detect impurities.

- Elemental Analysis : Verify C, H, N, S, Cl content.

- TLC : Monitor reaction progress using silica gel plates and UV visualization .

Advanced Research Questions

Q. What synthetic routes are available, and how do reaction conditions influence yield?

Primary Route : React 3-chloro-2-methyl-5-carboxybenzene-1-sulfonyl chloride with methylamine in anhydrous dichloromethane under nitrogen.

- Key Variables :

| Factor | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous DCM | Prevents hydrolysis of SO₂Cl |

| Temperature | 0–5°C | Minimizes side reactions |

| Amine Equivalents | 1.2–1.5 eq | Avoids over-alkylation |

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity .

Q. How does the methylcarbamoyl group influence reactivity in nucleophilic substitutions?

The methylcarbamoyl group is electron-withdrawing, activating the sulfonyl chloride toward nucleophiles (e.g., amines, alcohols). Compared to unsubstituted sulfonyl chlorides, reactions proceed faster at lower temperatures (e.g., 25°C vs. 40°C). Steric hindrance from the methyl group slows bulkier nucleophiles, requiring longer reaction times .

Q. How is this compound utilized in proteomics for protein modification?

The sulfonyl chloride reacts with lysine residues or N-termini of proteins to form stable sulfonamide linkages.

- Methodology :

Dissolve protein in pH 8.5 buffer (0.1 M borate).

Add 10-fold molar excess of the compound.

Quench with 1 M glycine after 1 hour.

- Applications : Site-specific labeling for fluorescence studies or crosslinking assays .

Q. How can hydrolysis and reduction reactions be optimized for sulfonic acids/sulfonamides?

- Hydrolysis : Use aqueous NaOH (2 M) at 60°C for 6 hours to yield sulfonic acid (monitor by TLC).

- Reduction : Treat with LiAlH₄ in THF (-10°C, 2 hours) to produce sulfonamide derivatives.

- Yield Optimization : Adjust stoichiometry (e.g., 4 eq LiAlH₄ for complete reduction) .

Q. What computational methods predict collision cross-sections or reaction pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.